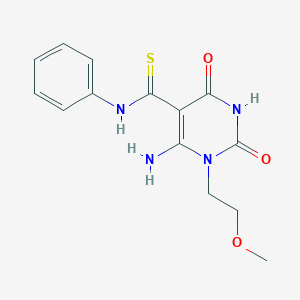
6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, a methoxyethyl group, and a phenylpyrimidine core with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyethylamine with a suitable pyrimidine derivative, followed by the introduction of the phenyl group and the carbothioamide functionality. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The amino and methoxyethyl groups can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1-(2-methoxyethyl)-2,4(1H,3H)-pyrimidinedione
- 6-amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-amino-4-hydroxy-1-(2-methoxyethyl)-1H-pyrimidin-2-one
Uniqueness
6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
60663-70-9 |
|---|---|
Molecular Formula |
C14H16N4O3S |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
6-amino-1-(2-methoxyethyl)-2,4-dioxo-N-phenylpyrimidine-5-carbothioamide |
InChI |
InChI=1S/C14H16N4O3S/c1-21-8-7-18-11(15)10(12(19)17-14(18)20)13(22)16-9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3,(H,16,22)(H,17,19,20) |
InChI Key |
KWYYKIBZDIUXRG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=C(C(=O)NC1=O)C(=S)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
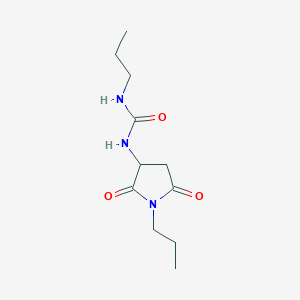

![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)
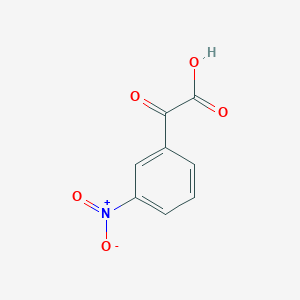
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)
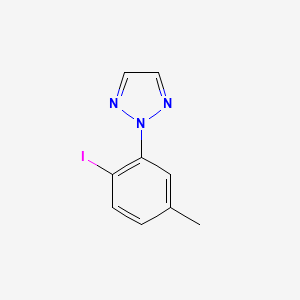
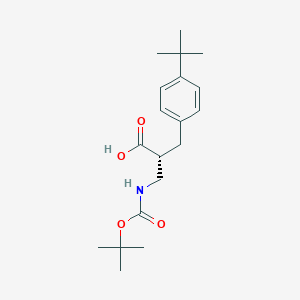
![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)



![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)

